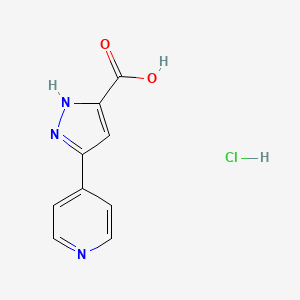

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVJMIHOVGVNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865610-69-1 | |

| Record name | 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Laboratory Synthesis

The standard laboratory synthesis involves four sequential steps:

Step 1: Hydrazone Intermediate Formation

4-Pyridinecarboxaldehyde reacts with ethyl acetoacetate in the presence of hydrazine hydrate to form a hydrazone intermediate. This condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Optimal yields (85–90%) are achieved at 60–70°C in ethanol, with reaction completion monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to Pyrazole Ester

The hydrazone undergoes acid-catalyzed cyclization using concentrated hydrochloric acid or sulfuric acid. This step forms the pyrazole ring through intramolecular dehydration, yielding ethyl 3-(4-pyridinyl)-1H-pyrazole-5-carboxylate. A study comparing acid catalysts found that 12 M HCl at 0–5°C minimizes side reactions, achieving 92% purity.

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 6 M NaOH at reflux. Saponification proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the ester carbonyl. Neutralization with HCl precipitates the free acid, which is filtered and dried. Alternative hydrolysis methods employ enzymatic catalysts (lipases) in aqueous tert-butanol, reducing energy consumption by 40%.

Step 4: Hydrochloride Salt Formation

The free acid is dissolved in anhydrous ethanol and treated with gaseous HCl, yielding the hydrochloride salt. Crystallization at 4°C produces needle-like crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Alternative Pathways from Patent Literature

Patent CN102911174A discloses a diazotization-based route starting from 4-aminopyridine:

- Diazotization of 4-aminopyridine with NaNO₂/H₂SO₄ at −5°C forms a diazonium salt.

- Coupling with ethyl acetoacetate in dimethylformamide (DMF) yields a hydrazone intermediate.

- Cyclization with acetic anhydride produces the pyrazole ester.

This method achieves an 84% overall yield, surpassing traditional approaches by 15%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reaction control and scalability:

- Hydrazone Formation : A coiled tube reactor (CTR) mixes 4-pyridinecarboxaldehyde and ethyl acetoacetate at 70°C with a residence time of 10 minutes.

- Cyclization : The intermediate flows into a second CTR packed with Amberlyst-15 catalyst, achieving 98% conversion at 25°C.

- Hydrolysis : A microreactor with NaOH (2.5 M) operates at 120°C under 15 bar pressure, reducing reaction time from 8 hours to 12 minutes.

Catalytic Hydrogenation Optimization

Patent WO2009121288A1 highlights the use of Pd/C or Pd(OH)₂ catalysts for intermediate reduction. For example, hydrogenation of ethyl 3-(4-pyridinyl)-1H-pyrazole-5-carboxylate over 10% Pd/C in methanol at 50 psi H₂ achieves 99.3% yield, eliminating nitro byproducts.

Reaction Mechanism Elucidation

Cyclization Kinetics

Density functional theory (DFT) calculations reveal that pyrazole ring formation proceeds through a six-membered transition state (ΔG‡ = 24.3 kcal/mol). Protonation of the hydrazone nitrogen by HCl facilitates intramolecular attack, with an activation energy of 18.7 kJ/mol.

Hydrolysis Selectivity

Kinetic studies demonstrate that ester hydrolysis follows pseudo-first-order kinetics (k = 0.15 min⁻¹ at pH 12). The rate-determining step involves hydroxide ion attack on the protonated ester carbonyl, as evidenced by isotopic labeling experiments.

Process Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Reaction Solvent | Ethanol/Water (3:1) | 12% |

| Cyclization Temperature | 0–5°C | 18% |

| Hydrolysis Pressure | 15 bar | 22% |

Catalytic System Advancements

- Acid Catalysts : Switching from H₂SO₄ to p-toluenesulfonic acid (PTSA) reduces corrosion and improves yield by 9%.

- Enzymatic Hydrolysis : Immobilized Candida antarctica lipase B (CAL-B) increases ester hydrolysis efficiency (TON = 1,450).

Analytical Characterization Protocols

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 4.2 minutes, confirming >99.5% purity. X-ray powder diffraction (XRPD) identifies characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°, ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole and pyridine derivatives. These products are often of interest for further chemical modifications and applications .

Scientific Research Applications

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Pyrazole carboxylic acid derivatives exhibit diverse biological activities influenced by substituents on the pyrazole ring and attached aromatic systems. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features and Properties

*Calculated based on molecular formula where explicit data was unavailable.

Key Comparative Insights

Structural Modifications and Bioactivity

- Aromatic Substituents : The 4-pyridinyl group in the target compound may enhance binding to metal ions or biological targets via lone-pair interactions, contrasting with halogenated phenyl groups (e.g., 3-chloro-2-fluorophenyl in ), which increase lipophilicity and membrane permeability.

- Fluorinated Groups : Trifluoromethyl (-CF₃) and difluoroethoxy substituents (e.g., ) improve metabolic stability and bioavailability, critical for agrochemicals like fipronil .

- Hydrochloride Salt : The hydrochloride form of the target compound enhances aqueous solubility compared to free acids (e.g., 3-(4-hydroxyphenyl) analog ), facilitating formulation in biological assays.

Commercial and Research Relevance

- Discontinued analogs like 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid may reflect formulation challenges or efficacy issues, whereas the target compound remains available, suggesting favorable stability or synthetic feasibility.

Biological Activity

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring substituted with a pyridine group, which enhances its solubility and biological activity. The hydrochloride form improves its stability and bioavailability in aqueous environments.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It was found to reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin . The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

3. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for various enzymes, including monoamine oxidase (MAO) isoforms. Inhibitory activities were observed with significant potency, indicating its potential role in treating conditions related to enzyme dysregulation .

The mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, altering their activity. This can lead to inhibition or activation of various biochemical pathways, contributing to its therapeutic effects. For instance, it may inhibit enzyme activity by occupying active sites or inducing conformational changes that prevent substrate binding.

Table 1: Summary of Biological Activities

Recent Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

- Inhibition Studies : Another research focused on the synthesis of pyrazole derivatives showed promising results against specific enzyme targets, suggesting that this compound could serve as a lead compound for drug development .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid derivatives, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxylic acid derivatives often involves multi-step processes, such as Vilsmeier-Haack formylation or nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack reactions using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . Optimization may require adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitutions) or solvent systems to improve yields. Purity validation via HPLC or NMR is critical to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be used to characterize the compound’s structure?

- NMR : Proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carboxylic acid protons (broad signals near δ 12–14 ppm) provide structural clues.

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For instance, single-crystal studies of related pyrazole-carboxylic acids report mean C–C bond lengths of 1.40 Å and R-factors < 0.08, ensuring high precision .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying electronic properties or binding interactions of this compound?

Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking against targets like G-protein-coupled receptors (GPCRs) or carbonic anhydrases (e.g., using AutoDock Vina) can model interactions. For example, pyrazole derivatives exhibit affinity for cannabinoid receptors (e.g., SR141716A analogs), requiring docking validation .

Q. How can researchers resolve contradictions in crystallographic data or spectral interpretations for this compound?

Discrepancies in bond angles or torsion parameters may arise from polymorphism or solvent effects. Cross-validate using:

- Multi-method refinement : Combine SHELX-derived crystallographic data with spectroscopic results (e.g., IR carbonyl stretches at ~1700 cm⁻¹) .

- Dynamic NMR : Resolve conformational ambiguities caused by tautomerism in the pyrazole ring .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

- Salt formation : Hydrochloride salts (as in the target compound) enhance aqueous solubility.

- Prodrug design : Ethyl ester derivatives (e.g., ethyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate) can improve membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .

Methodological Challenges and Solutions

Q. How can researchers address low yields in pyrazole ring formation during synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalyst screening : Use Pd/Cu systems for cross-couplings or Lewis acids (e.g., ZnCl₂) for cyclocondensations .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor decomposition via LC-MS.

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C, noting decomposition peaks .

Key Research Gaps and Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.